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Compound of Interest

Compound Name: Xanthatin

Cat. No.: B112334 Get Quote

An In-depth Overview of the Chemical Structure, Biological Activity, and Mechanisms of Action

of a Promising Sesquiterpene Lactone

Introduction
Xanthatin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of

the Xanthium genus, particularly Xanthium strumarium.[1][2] With a rich history in traditional

medicine, this bioactive compound has garnered significant scientific interest for its diverse

pharmacological properties. This technical guide provides a comprehensive overview of the

chemical structure, quantitative biological data, experimental methodologies, and known

signaling pathways of Xanthatin, tailored for researchers, scientists, and professionals in drug

development.

Chemical Structure and Physicochemical Properties
Xanthatin is classified as a xanthanolide, a subclass of sesquiterpene lactones characterized

by a bicyclic structure featuring a seven-membered carbocycle fused to a γ-lactone ring.[1] Its

chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Properties of Xanthatin
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Identifier Value

IUPAC Name

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-

oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-

cyclohepta[b]furan-2-one[3][4]

Molecular Formula C₁₅H₁₈O₃[3][4]

Molar Mass 246.30 g/mol [5]

CAS Number 26791-73-1[3][4]

SMILES
C[C@H]1C[C@H]2--INVALID-LINK--

C(=C)C(=O)O2[3][4]

InChI

InChI=1S/C15H18O3/c1-9-8-14-

13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-

6,9,13-14H,3,7-8H2,1-2H3/b5-

4+/t9-,13+,14-/m0/s1[3][4]

InChIKey RBRPTFMVULVGIC-ZTIIIDENSA-N[4][5]

Solubility

Soluble in chloroform, dichloromethane,

methanol, and acetone; slightly soluble in cold

water.[6][7]

The key structural feature responsible for much of Xanthatin's biological activity is the α-

methylene-γ-butyrolactone moiety, which can act as a Michael acceptor, enabling covalent

interactions with nucleophilic residues (such as cysteine) on target proteins.[3]

Biological Activities and Quantitative Data
Xanthatin exhibits a broad spectrum of biological activities, including anticancer, anti-

inflammatory, and antimicrobial effects. The following tables summarize key quantitative data

from various in vitro studies.

Anticancer Activity
Xanthatin has demonstrated potent cytotoxic and anti-proliferative effects against a range of

cancer cell lines.
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Table 2: In Vitro Anticancer Activity of Xanthatin (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Reference

Hep-G2
Hepatocellular

Carcinoma
49.0 ± 1.2 [6]

L1210 Leukemia 12.3 ± 0.9 [6]

HT-29 Colorectal Cancer

Data available,

specific value not

cited

[8][9][10]

HeLa Cervical Cancer

Data available,

specific value not

cited

[8][9][10]

A549
Non-Small-Cell Lung

Cancer

Dose- and time-

dependent cytotoxicity

observed

[4]

MDA-MB-231 Breast Cancer
Significant cell death

observed
[3]

C6 Glioma

Dose-dependent

inhibition of viability

(1-15 µM)

[1]

U251 Glioma

Dose-dependent

inhibition of viability

(1-15 µM)

[1]

Anti-inflammatory Activity
Xanthatin modulates key inflammatory pathways, leading to a reduction in pro-inflammatory

mediators.

Table 3: In Vitro Anti-inflammatory Activity of Xanthatin
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Assay
Target/Cell
Line

Concentration Inhibition Reference

Prostaglandin E₂

(PGE₂)

Synthesis

MIA PaCa-2 cells 100 µg/mL 24% [5][11]

5-Lipoxygenase

Activity
- 97 µg/mL 92% [5][11]

Nitric Oxide (NO)

Production

LPS-stimulated

RAW 264.7

macrophages

Dose-dependent
Significant

reduction
[8][12]

Pro-inflammatory

Cytokines (TNF-

α, IL-1β, IL-6)

LPS-stimulated

RAW 264.7

macrophages

Dose-dependent
Significant

reduction
[8][12]

Antimicrobial Activity
Xanthatin has shown inhibitory effects against various pathogenic microorganisms.

Table 4: In Vitro Antimicrobial Activity of Xanthatin (MIC Values)

Microorganism Type MIC (µg/mL) Reference

Methicillin-resistant

Staphylococcus

aureus (MRSA)

Gram-positive

bacteria
7.8 - 15.6 [3]

Methicillin-susceptible

Staphylococcus

aureus (MSSA)

Gram-positive

bacteria
7.8 - 15.6 [3]

Various Fungi - 32 [3]

Experimental Protocols
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This section provides an overview of the methodologies used to assess the biological activities

of Xanthatin.

Isolation and Purification of Xanthatin from Xanthium
spinosum

Extraction: The aerial parts of Xanthium spinosum are subjected to aqueous extraction. This

process also facilitates the conversion of xanthinin to xanthatin.

Chromatography: The crude extract is then subjected to column chromatography on silica

gel.

Elution: A solvent gradient ranging from 100% hexane to 100% ethyl acetate is used for

elution. Xanthatin is typically eluted with a 1:1 mixture of hexane and ethyl acetate.

Purification: The collected fractions containing xanthatin are pooled and further purified by

column chromatography to achieve high purity (e.g., 99.9%).[6][7]

Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.[7]

Treatment: The cells are then treated with various concentrations of Xanthatin for a

specified duration (e.g., 24, 48, or 72 hours).

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium

containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g.,

4 hours) at 37°C.[7][13]

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent,

such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]
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Absorbance Measurement: The absorbance is measured at a specific wavelength (typically

between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional

to the number of viable cells.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth.

Serial Dilution: Xanthatin is serially diluted in a 96-well microtiter plate containing broth to

obtain a range of concentrations.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of Xanthatin that

completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action
Xanthatin exerts its biological effects by modulating several key signaling pathways implicated

in cell growth, survival, and inflammation. Its ability to act as a covalent inhibitor is central to its

mechanism of action.

Inhibition of NF-κB and STAT3 Signaling
Xanthatin has been shown to be a potent inhibitor of both the NF-κB (nuclear factor-kappa B)

and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[3][6][8][12]

This dual inhibitory activity is particularly relevant for its anticancer and anti-inflammatory

effects, as aberrant activation of these pathways is a hallmark of many cancers and

inflammatory diseases.[3]
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The mechanism of inhibition involves the direct covalent binding of Xanthatin to key kinases in

these pathways. Specifically, Xanthatin has been shown to covalently bind to Janus kinases

(JAKs) and IκB kinase (IKK), thereby inhibiting their kinase activity and preventing the

downstream activation of STAT3 and NF-κB, respectively.[3][14]
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Figure 1. Xanthatin inhibits the NF-κB and STAT3 signaling pathways.

Modulation of PI3K-Akt-mTOR and Apoptosis Pathways
In glioma cells, Xanthatin has been found to suppress proliferation and induce apoptosis by

inhibiting autophagy through the activation of the PI3K-Akt-mTOR signaling pathway.[5][15]

Furthermore, Xanthatin can induce apoptosis in various cancer cells through the intrinsic,
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mitochondria-mediated pathway, involving the upregulation of the tumor suppressor p53 and

the activation of caspases.[4] It has also been shown to induce endoplasmic reticulum (ER)

stress-dependent apoptosis.[1]
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Figure 2. Xanthatin's role in apoptosis and autophagy regulation.
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Conclusion
Xanthatin is a multifaceted natural product with significant potential for the development of

novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its well-

defined chemical structure, coupled with a growing body of evidence on its biological activities

and mechanisms of action, makes it a compelling lead compound for further investigation. The

ability of Xanthatin to covalently target key signaling molecules like JAK and IKK provides a

strong rationale for its potent and selective effects. Future research should focus on in vivo

efficacy, pharmacokinetic and pharmacodynamic studies, and the development of synthetic

analogs with improved therapeutic profiles. This technical guide serves as a foundational

resource for scientists and researchers dedicated to advancing the therapeutic potential of

Xanthatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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